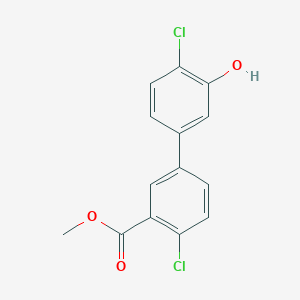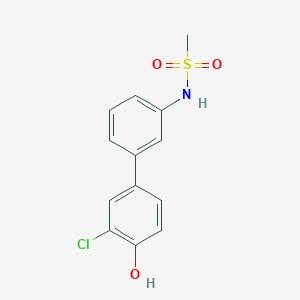
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
Descripción general
Descripción
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is a compound that has been widely studied for its potential uses in a variety of scientific and medical applications. It is a colorless solid that is insoluble in water but soluble in many organic solvents. This compound has been used in the synthesis of several drugs, such as the anticonvulsant carbamazepine, and in the production of various other chemicals. It is also used in the synthesis of various dyes and pigments.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, including the anticonvulsant carbamazepine, as well as in the production of various other chemicals. It has also been used in the synthesis of various dyes and pigments. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis, as well as for its potential use as a photochemical reagent.
Mecanismo De Acción
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is believed to act as a catalyst in organic synthesis by facilitating the formation of a covalent bond between two reactants. In addition, this compound has been studied for its potential use as a photochemical reagent, as it is capable of absorbing visible light and converting it into energy. This energy can then be used to drive the formation of chemical bonds between two reactants.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential use as an antioxidant, as it is capable of scavenging reactive oxygen species and thus protecting cells from oxidative stress. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it is capable of inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is insoluble in water, making it easy to handle and store. Third, it is capable of absorbing visible light and converting it into energy, making it a useful photochemical reagent. Finally, it is capable of catalyzing organic reactions, making it a useful catalyst for synthetic organic chemistry. However, this compound also has several limitations for use in laboratory experiments. First, it is not very stable, and can easily decompose in the presence of heat or light. Second, it is not very soluble in organic solvents, making it difficult to use in certain reactions. Finally, it is a relatively weak catalyst, and thus may not be suitable for certain reactions that require a strong catalyst.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. First, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent. Second, further research could be conducted on its potential use as a photochemical reagent and catalyst in organic synthesis. Third, further research could be conducted on its potential use in the synthesis of various drugs and other chemicals. Finally, further research could be conducted on its potential use in the production of various dyes and pigments.
Métodos De Síntesis
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized via a reaction between 4-chloro-3-methoxycarbonylphenol and thionyl chloride in the presence of a catalytic amount of pyridine. The reaction proceeds in two steps, with the first step involving the conversion of 4-chloro-3-methoxycarbonylphenol to 4-chloro-3-methoxycarbonylphenylchloride, and the second step involving the conversion of 4-chloro-3-methoxycarbonylphenylchloride to 2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. The final product is purified by recrystallization from methanol.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNKLTZJGFWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686177 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-63-1 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)






